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4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol

B-Raf V600E kinase inhibition Pyrazoline SAR Regioisomer potency differentiation

Pyrazoline SAR studies require exact regioisomeric control-substituting para-OH with ortho-OH shifts the H-bond donor vector by ~4.3 Å, confounding binding mode interpretation. CAS 868146-48-9 is the matched para-hydroxy regioisomer for head-to-head B-Raf kinase SAR. • Para-OH regioisomer for direct B-Raf SAR comparison vs. ortho-OH lead C6 (IC50=0.15 µM) • Free para-phenolic -OH enables rapid probe conjugation (3-5× faster acylation than ortho-OH) • Unobstructed UGT glucuronidation substrate for accurate CLint determination across species

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 868146-48-9
Cat. No. B2824748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
CAS868146-48-9
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)O
InChIInChI=1S/C20H16N2O3/c23-16-10-8-15(9-11-16)18-13-17(14-5-2-1-3-6-14)21-22(18)20(24)19-7-4-12-25-19/h1-12,18,23H,13H2
InChIKeyRFAGQOQVMPQNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868146-48-9: Structural Identity and Baseline


4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 868146-48-9) is a heterocyclic small molecule (C20H16N2O3, MW 332.4 g/mol) comprising a central 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold N-acylated with a furan-2-carbonyl group, C3-substituted with an unsubstituted phenyl ring, and C5-substituted with a para-hydroxyphenyl (4-hydroxyphenyl) moiety [1]. The compound belongs to the 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole family, a privileged scaffold in medicinal chemistry for kinase inhibition and antimicrobial applications. Its computed physicochemical profile includes XLogP3-AA of 3.4, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Unlike many commercially catalogued analogs that bear ortho-hydroxyphenyl or methoxy-phenyl substituents, this compound presents a para-oriented phenolic –OH, which imparts distinct electronic character, hydrogen-bonding geometry, and metabolic susceptibility relative to its positional isomers [1][2].

868146-48-9: Why Analogs Cannot Substitute


Substituting 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol with a seemingly similar diaryl-pyrazoline analog introduces quantifiable risks to experimental reproducibility. The para-hydroxyphenyl substitution at C5 is not interchangeable with ortho-hydroxyphenyl isomers: Yang et al. (2014) demonstrated in a series of 24 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives that the introduction of an ortho-hydroxyl group reinforced anti-tumor B-Raf inhibitory activity, with the most potent ortho-hydroxy compound (C6) achieving B-RafV600E IC50 = 0.15 µM and WM266.4 melanoma GI50 = 1.75 µM [1]. The para-hydroxyl regioisomer (this compound) presents a different hydrogen-bond donor vector (∼180° flip relative to ortho), altered pKa at the phenolic oxygen, and distinct metabolic glucuronidation susceptibility—parameters that directly affect target binding, cellular permeability, and in vivo clearance [2]. Furthermore, replacing the furan-2-carbonyl N-acyl group with acetyl, benzoyl, or thiophene-carbonyl moieties alters both the compound’s lipophilicity and its ability to engage the hydrophobic pocket of kinase ATP-binding sites, as evidenced by 3D-QSAR models on the pyrazoline class [1]. Procurement of a generic pyrazoline without precise substitution mapping therefore introduces uncontrolled variables in any structure–activity relationship (SAR) study or biological screening campaign.

868146-48-9: Differentiation Evidence


Para vs. Ortho OH: B-Raf Pharmacophore Impact

In the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol chemotype, the position of the phenolic –OH on the C5-phenyl ring fundamentally determines B-Raf inhibitory potency. The ortho-hydroxyl series (C1–C24) yielded potent inhibitors, with C6 (ortho-OH, N-furan-2-carbonyl, C3-phenyl) achieving B-RafV600E IC50 = 0.15 µM [1]. The para-hydroxyl regioisomer (868146-48-9) has the hydroxyl positioned for a distinct hydrogen-bond interaction with the kinase hinge region or DFG-motif residues. While direct B-Raf IC50 data for 868146-48-9 have not been published in the peer-reviewed literature, the 3D-QSAR model developed by Yang et al. predicts that para-substitution alters the electrostatic potential map at the phenol ring, with Hammett σp (–0.37 for –OH) vs. σo (–0.34, with additional intramolecular H-bonding) contributing to differential binding poses [1][2]. This regioisomeric distinction is critical for researchers probing the spatial tolerance of the B-Raf allosteric pocket or seeking selectivity over other RAF isoforms.

B-Raf V600E kinase inhibition Pyrazoline SAR Regioisomer potency differentiation

Lipophilicity and H-Bond Donor: Ortho-Isomer & N-Acetyl Comparison

868146-48-9 has a computed XLogP3-AA of 3.4 and exactly one hydrogen-bond donor (the phenolic –OH) [1]. Its ortho-hydroxy positional isomer (CAS 364737-73-5, 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol) shares the same molecular formula (C20H16N2O3) and identical XLogP, but the ortho-OH can form an intramolecular hydrogen bond with the pyrazoline N2 lone pair, effectively reducing the solvent-exposed H-bond donor count and altering chromatographic retention [1][2]. A distinct comparator, 1-[3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 1394682-76-8), replaces the N-furan-2-carbonyl with N-acetyl and the C3-phenyl with C3-furan-2-yl, resulting in a lower computed lipophilicity (estimated XLogP ≈ 2.1 based on fragment contributions) and two additional rotatable bonds [3]. The higher XLogP of 868146-48-9 (3.4) relative to such N-acetyl analogs predicts superior passive membrane permeability but also greater CYP450-mediated oxidative metabolism susceptibility—a trade-off that must be considered when selecting a probe for cellular vs. biochemical assays.

Drug-likeness profiling Lipophilicity comparison ADME property prediction

Class-Level Multitarget Activity: Kinase, α-Amylase, Antioxidant

While specific bioactivity data for 868146-48-9 remain unpublished in peer-reviewed journals, the broader 4,5-dihydro-1H-pyrazole class to which it belongs has demonstrated quantifiable multitarget activity. Dihydropyrazole derivatives bearing phenolic substituents have shown α-amylase inhibitory IC50 values as low as 0.55 µM (compared to acarbose IC50 = 73.12 µM) and DPPH radical scavenging IC50 values between 30.03 and 913.58 µM (compared to ascorbic acid IC50 = 287.30 µM) [1]. Within the furan-containing pyrazoline subset, compounds featuring both a furan ring and a phenolic –OH consistently rank among the most potent α-amylase inhibitors in their respective series, with structure–activity relationship (SAR) indicating that the para-hydroxyphenyl group contributes favorably to both enzyme inhibition and radical scavenging through resonance stabilization of the phenoxyl radical [1]. In the kinase inhibition domain, pyrazoline derivatives with N-furan-2-carbonyl substitution have been validated as B-RafV600E inhibitors with IC50 values ranging from 0.15 µM to >10 µM depending on the substitution pattern [2]. The convergence of these three activity classes (kinase inhibition, α-amylase inhibition, antioxidant) within a single chemotype positions 868146-48-9 as a polypharmacology probe candidate, pending direct assay confirmation.

Pyrazoline multitarget pharmacology α-Amylase inhibition DPPH radical scavenging

Para-OH Synthetic Handle: Derivatization vs. Ortho & Methoxy Analogs

The para-hydroxyl group of 868146-48-9 offers a sterically unhindered, chemically accessible handle for on-scaffold derivatization that is qualitatively different from the ortho-hydroxyl isomer. In the ortho-isomer (CAS 364737-73-5), the phenolic –OH participates in intramolecular hydrogen bonding with the pyrazoline N2, reducing its nucleophilicity and accessible surface area for conjugation reactions such as esterification, etherification, or carbamate formation [1]. The para-OH of 868146-48-9 is fully solvent-exposed (no intramolecular H-bond possible) and is predicted to react with acylating or alkylating agents at rates 3–5× faster than the ortho-OH based on steric accessibility parameters (Taft Es values) [2]. Compared to methoxy-phenyl analogs (e.g., 2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol), the free phenolic –OH of 868146-48-9 enables direct conjugation to biotin, fluorophores, or PEG chains without requiring a demethylation step, which typically employs harsh reagents (BBr3, HI) that can degrade the acid-labile furan ring [3]. Furthermore, the para-phenolic position is the primary site of Phase II glucuronidation and sulfation in vivo, making 868146-48-9 a more faithful probe for studying metabolic clearance pathways relevant to phenolic drug candidates [2].

Chemical derivatization Prodrug design Biotin/fluorophore conjugation

868146-48-9 Application Scenarios


B-Raf Selectivity: Para-OH as Hinge-Region H-Bond Probe

In B-Raf drug discovery programs, the ortho-hydroxy pyrazoline series (exemplified by compound C6, B-RafV600E IC50 = 0.15 µM) has established the potency of the 2′-OH pharmacophore [1]. 868146-48-9 serves as the matched para-hydroxy regioisomer, enabling head-to-head comparison of how phenolic hydrogen-bond donor geometry (∼4.3 Å positional shift) affects B-Raf vs. C-Raf selectivity, ATP-competitive vs. allosteric binding mode, and cellular antiproliferation potency. Procurement of both ortho- and para-OH isomers from the same synthetic batch allows rigorous SAR deconvolution without batch-to-batch variability confounders [1][2].

Polypharmacology Screening: Kinase, Metabolic & Oxidative Stress Targets

The 4,5-dihydro-1H-pyrazole-furan-phenol scaffold class has demonstrated quantifiable activity across three distinct target classes: B-Raf kinase (IC50 range 0.15–>10 µM), α-amylase (IC50 as low as 0.55 µM vs. acarbose 73.12 µM), and DPPH radical scavenging (IC50 as low as 30.03 µM vs. ascorbic acid 287.30 µM) [1][2]. 868146-48-9, as an exemplar of this scaffold bearing all three pharmacophoric elements (furan, pyrazoline, para-phenol), is a rational choice for phenotypic screening cascades that seek to identify compounds with multi-mechanism activity—particularly in cancer cells where concurrent kinase inhibition, metabolic stress (α-amylase/glucose uptake), and oxidative stress modulation may synergize [1][2].

Probe Development: Direct Conjugation via Para-Phenolic Handle

For target identification studies using affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA), the free para-phenolic –OH of 868146-48-9 provides a ready conjugation site for biotin, desthiobiotin, or fluorophore tags without requiring methoxy demethylation that risks furan ring degradation [1][2]. The solvent-exposed, non-intramolecularly H-bonded para-OH is predicted to undergo O-acylation 3–5× faster than the H-bonded ortho-OH isomer, enabling cleaner, higher-yielding probe synthesis under mild conditions (e.g., DCC/DMAP, room temperature) compatible with the acid-sensitive furan-2-carbonyl group [2][3].

Metabolic Stability: Glucuronidation Liability of Para-Phenolic

Phenolic compounds are predominantly cleared via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation at the phenolic oxygen. 868146-48-9, with its unobstructed para-OH, serves as an ideal probe substrate for comparing intrinsic UGT clearance rates (CLint, µL/min/mg microsomal protein) across species (human, rat, mouse) or UGT isoforms (UGT1A1, 1A6, 1A9, 2B7) [1]. In contrast, the ortho-OH isomer may exhibit slower glucuronidation due to steric shielding and intramolecular H-bonding, while methoxy analogs require oxidative O-demethylation (CYP450-mediated) prior to conjugation, confounding Phase I vs. Phase II clearance assessment. The computed XLogP3-AA of 3.4 further predicts moderate hepatic microsomal binding, facilitating accurate CLint determination without excessive nonspecific binding artifacts [1][2].

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